N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide
Description
This compound features a pyridazinone core substituted with a cyclopropyl group at position 3, connected via an ethyl linker to a 5-methylpyrazine-2-carboxamide moiety. The ethyl linker and pyrazine carboxamide may enhance solubility and target binding.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-5-methylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-10-8-18-13(9-17-10)15(22)16-6-7-20-14(21)5-4-12(19-20)11-2-3-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKSRBUFEGMECZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide typically involves the following steps:
Pyridazine ring formation: Starting with appropriate precursors, the pyridazine ring can be formed through cyclization reactions.
Incorporation of the cyclopropyl group: This can be achieved through various methods, including cyclopropanation reactions.
Attachment of the pyrazine ring:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale batch processes, optimizing the reaction conditions (temperature, solvent, catalysts) to maximize yield and purity. Continuous flow chemistry could also be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions particularly at the cyclopropyl and pyridazine rings.
Reduction: Selective reduction of the oxo group is feasible under specific conditions.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, primarily at the pyrazine and pyridazine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Substitution reactions: Halogenating agents, Grignard reagents.
Major Products
Depending on the reaction type and conditions, products can range from hydroxylated derivatives to various substituted analogs of the parent compound.
Scientific Research Applications
The versatility of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide makes it valuable in several scientific domains:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biochemical interactions.
Medicine: Explored for its therapeutic properties, particularly its potential as a drug candidate for treating certain diseases.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide exerts its effects is primarily through its interaction with specific molecular targets and pathways:
Enzyme inhibition: It can inhibit particular enzymes involved in disease pathways.
Receptor binding: It may act by binding to and modulating the activity of certain cellular receptors.
Signal transduction pathways: Influences intracellular signaling pathways leading to desired biological outcomes.
Comparison with Similar Compounds
Research Findings and Hypotheses
- Molecular Docking: Tools like AutoDock Vina () could predict the target compound’s binding to enzymes (e.g., aminopeptidase N) by comparing its pyridazinone and carboxamide interactions with known inhibitors .
- Metabolic Stability : The cyclopropyl group may confer resistance to oxidative metabolism compared to Glipizide’s sulfonylurea, which is prone to hydrolysis .
- Activity Prediction: Structural alignment with Compound 6h suggests possible central nervous system (CNS) activity, but the target’s bulkier pyridazinone may limit blood-brain barrier penetration .
Biological Activity
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide is a synthetic organic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and other disease areas. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H19N3O3
- Molecular Weight : 301.34 g/mol
- CAS Number : 2097862-97-8
The biological activity of this compound is primarily attributed to its ability to modulate key biological pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that this compound may induce G1 cell cycle arrest and promote apoptosis in cancer cells, indicating its potential as an anticancer agent.
Biological Activity Overview
The compound has shown significant biological activity across various studies, particularly in the following areas:
-
Anticancer Activity :
- Mechanisms : The compound inhibits specific enzymes involved in tumor growth and progression, potentially through interactions with molecular targets such as kinases and proteases.
- Case Studies : In vitro studies have demonstrated that it induces apoptosis in various cancer cell lines, including those resistant to conventional therapies.
- Enzyme Inhibition :
-
Cell Proliferation Modulation :
- Research indicates that this compound can affect signaling pathways related to cell growth, suggesting applications in treating hyperproliferative disorders.
Data Table: Biological Activities
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal reported that this compound exhibited potent anticancer properties against breast cancer cell lines. The compound was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways.
Study 2: Viral Protease Inhibition
Another investigation focused on the compound's role as an NS3 protease inhibitor for HCV. The study highlighted its specificity and potency, providing a promising avenue for developing new antiviral therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
